4-Benzyl-2-bromo-6-ethylphenol
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Overview
Description
4-Benzyl-2-bromo-6-ethylphenol is an organic compound with the molecular formula C15H15BrO It is a substituted phenol, characterized by the presence of a benzyl group, a bromine atom, and an ethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-bromo-6-ethylphenol typically involves the bromination of 4-benzyl-6-ethylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-bromo-6-ethylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 4-benzyl-6-ethylphenol and its amine derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include 4-benzyl-6-ethylphenol and its hydrocarbon derivatives.
Scientific Research Applications
4-Benzyl-2-bromo-6-ethylphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-bromo-6-ethylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
4-Benzylphenol: Lacks the bromine and ethyl groups, making it less reactive in certain substitution reactions.
2-Bromo-4-ethylphenol: Lacks the benzyl group, affecting its overall reactivity and biological activity.
4-Benzyl-2-bromophenol: Lacks the ethyl group, which influences its solubility and reactivity.
Uniqueness: 4-Benzyl-2-bromo-6-ethylphenol is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
85341-59-9 |
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Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
4-benzyl-2-bromo-6-ethylphenol |
InChI |
InChI=1S/C15H15BrO/c1-2-13-9-12(10-14(16)15(13)17)8-11-6-4-3-5-7-11/h3-7,9-10,17H,2,8H2,1H3 |
InChI Key |
RXOTUGDWSIKXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2)Br)O |
Origin of Product |
United States |
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